
3,5-Bis(4-fluorobenzoyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Bis(4-fluorobenzoyl)phenol is an aromatic compound with significant applications in various fields, including polymer science and materials chemistry. This compound is characterized by the presence of two 4-fluorobenzoyl groups attached to a phenol ring at the 3 and 5 positions. Its unique structure imparts distinct chemical and physical properties, making it a valuable building block in the synthesis of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(4-fluorobenzoyl)phenol typically involves a multi-step process. One common method is the Friedel-Crafts acylation of 3,5-dihydroxybenzoic acid with 4-fluorobenzoyl chloride, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, and an inert solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete acylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
3,5-Bis(4-fluorobenzoyl)phenol undergoes various chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, facilitated by the electron-donating hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Quinones.
Reduction: 3,5-Bis(4-fluorobenzyl)phenol.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3,5-Bis(4-fluorobenzoyl)phenol has a wide range of applications in scientific research:
Polymer Science: It is used as a monomer in the synthesis of hyperbranched and dendritic polymers, which have applications in drug delivery, coatings, and adhesives.
Materials Chemistry: The compound is utilized in the development of advanced materials, such as ion-exchange membranes and gas separation membranes.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3,5-Bis(4-fluorobenzoyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the fluorobenzoyl groups can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s ability to undergo electrophilic aromatic substitution also allows it to modify biological molecules through covalent bonding .
類似化合物との比較
Similar Compounds
- 3,5-Dihydroxy-4’-fluorobenzophenone
- 3,5-Dimethoxy-4’-fluorobenzophenone
- 3,5-Bis(4-chlorobenzoyl)phenol
Uniqueness
Compared to similar compounds, 3,5-Bis(4-fluorobenzoyl)phenol exhibits unique properties due to the presence of fluorine atoms, which enhance its chemical stability and reactivity. The fluorine atoms also impart distinct electronic effects, making the compound more suitable for specific applications in materials science and polymer chemistry .
特性
CAS番号 |
152993-92-5 |
|---|---|
分子式 |
C20H12F2O3 |
分子量 |
338.3 g/mol |
IUPAC名 |
[3-(4-fluorobenzoyl)-5-hydroxyphenyl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C20H12F2O3/c21-16-5-1-12(2-6-16)19(24)14-9-15(11-18(23)10-14)20(25)13-3-7-17(22)8-4-13/h1-11,23H |
InChIキー |
JPYRKTLIWNBXPK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=CC(=C2)O)C(=O)C3=CC=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

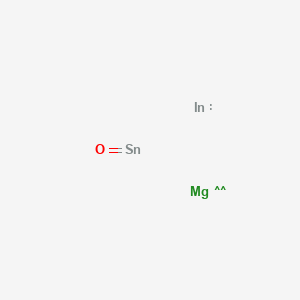
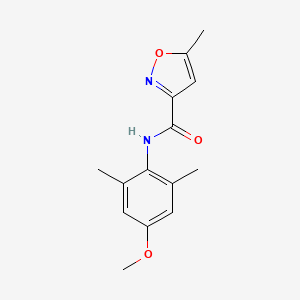
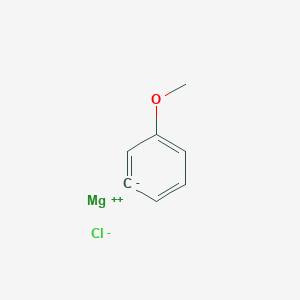


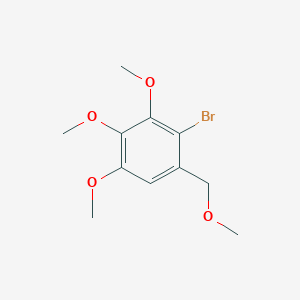

![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
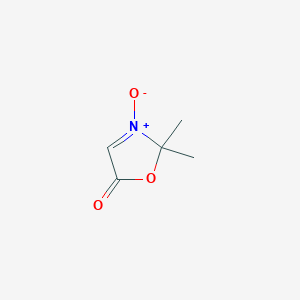

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)

